

# Copper Chelators: A Comparative Analysis of Their Impact on Gene Expression

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This guide provides a comparative overview of the effects of different copper chelates on gene expression, with a focus on tetraethylenepentamine (TEPA), trientine, D-penicillamine, and clioquinol. The information is compiled from preclinical studies and is intended to support research and drug development efforts in fields such as oncology and neurodegenerative diseases.

## **Comparative Analysis of Gene Expression Changes**

The following tables summarize the observed effects of various copper chelators on the expression of key genes implicated in cellular signaling pathways. It is important to note that the data presented are derived from different studies using various cell lines and experimental conditions. Therefore, direct quantitative comparisons between chelators across different tables should be made with caution.

Table 1: Effect of Tetraethylenepentamine (TEPA) on HIF-1α Target Gene Expression

This table presents data from a study investigating the role of copper in the transcriptional activity of Hypoxia-Inducible Factor- $1\alpha$  (HIF- $1\alpha$ ). The experiment utilized RNA-sequencing (RNA-seq) to determine the profile of mRNA expression in EA.hy926 endothelial cells under hypoxic conditions (1% O2) with or without copper depression by TEPA. The data reveals 281 copper-dependent HIF- $1\alpha$  target genes.[1]



Gene Symbol	Full Gene Name	Regulation by TEPA	Function
BNIP3	BCL2/adenovirus E1B 19 kDa protein- interacting protein 3	Downregulated	Apoptosis and autophagy
IGF2	Insulin-like growth factor 2	No significant change	Growth and development
VEGFA	Vascular endothelial growth factor A	Downregulated	Angiogenesis
SLC2A1	Solute carrier family 2 member 1	Downregulated	Glucose transport
EGLN3	Egl-9 family hypoxia- inducible factor 3	Downregulated	Regulation of HIF-1α stability

Table 2: Comparative Effect of D-penicillamine and Trientine on TGF- $\beta$  Signaling in Glioblastoma Cells

This table summarizes findings from a study comparing the effects of D-penicillamine (DPA) and triethylenetetramine (TETA), a form of trientine, on the transforming growth factor-beta (TGF-β) signaling pathway in glioblastoma (GBM) cells. The data was obtained through reverse transcription-polymerase chain reaction (RT-PCR).[2][3]

Gene Symbol	Full Gene Name	Treatment	Regulation
TGF-β1	Transforming growth factor beta 1	Copper + DPA	Decreased
Copper + TETA	No significant change		
TGF-β2	Transforming growth factor beta 2	Copper + DPA	Decreased
Copper + TETA	No significant change		

Table 3: Effect of Clioquinol on Gene Expression in Human Neuroblastoma Cells



This table highlights the impact of clioquinol on the expression of interleukin-8 (IL-8) and related transcription factors in SH-SY5Y neuroblastoma cells. The study found that clioquinol upregulates IL-8 expression by downregulating GATA transcription factors.

Gene/Protein	Full Name	Regulation by Clioquinol
IL-8	Interleukin-8	Increased
GATA-2	GATA binding protein 2	Decreased
GATA-3	GATA binding protein 3	Decreased

### **Experimental Protocols**

- 2.1. Gene Expression Analysis of TEPA on HIF-1α Target Genes
- Cell Culture and Treatment: EA.hy926 endothelial cells were cultured under standard conditions. To induce hypoxia, cells were placed in a hypoxic chamber with 1% O2. For copper chelation, cells were treated with tetraethylenepentamine (TEPA).
- RNA Extraction and Sequencing: Total RNA was extracted from the cells, and RNA sequencing (RNA-seq) was performed to determine the mRNA expression profiles.
- Data Analysis: The sequencing data was analyzed to identify differentially expressed genes between the control (hypoxia alone) and TEPA-treated (hypoxia + copper chelation) groups.
- 2.2. Comparative Gene Expression Analysis of D-penicillamine and Trientine on TGF-β Signaling
- Cell Culture and Treatment: Glioblastoma (GBM) cells were cultured and treated with copper sulfate in combination with either D-penicillamine (DPA) or triethylenetetramine (TETA).
- RNA Extraction and RT-PCR: Total RNA was isolated from the treated cells. The expression levels of TGF-β1 and TGF-β2 were quantified using reverse transcription-polymerase chain reaction (RT-PCR).

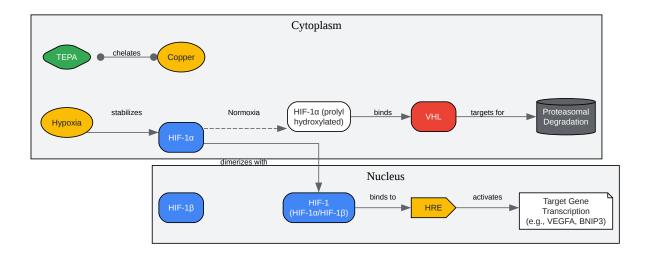


 Data Analysis: The relative expression of the target genes was normalized to a housekeeping gene to determine the regulatory effect of each treatment.[2][3]

### **Signaling Pathways and Experimental Workflow**

3.1. HIF-1α Signaling Pathway and a Glimpse into the Impact of Copper Chelation

The diagram below illustrates the Hypoxia-Inducible Factor- $1\alpha$  (HIF- $1\alpha$ ) signaling pathway. Under hypoxic conditions, HIF- $1\alpha$  stabilizes and translocates to the nucleus, where it forms a heterodimer with HIF- $1\beta$ . This complex then binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, activating their transcription. Copper has been shown to be a required cofactor for HIF-1 activation. Copper chelators, such as TEPA, can disrupt this process by limiting the bioavailability of copper, thereby suppressing the transcriptional activity of HIF-1.[4][5]



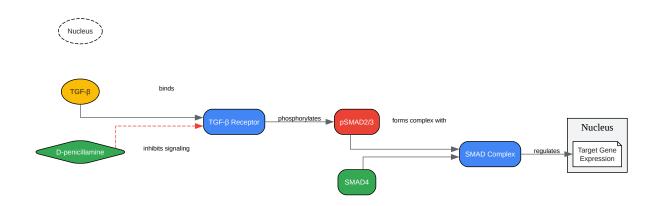
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Caption: HIF- $1\alpha$  signaling pathway and the inhibitory action of TEPA.

3.2. TGF-\( \beta \) Signaling Pathway and the Differential Effects of Copper Chelators



The Transforming Growth Factor-beta (TGF- $\beta$ ) signaling pathway plays a crucial role in cell growth, differentiation, and apoptosis. The binding of TGF- $\beta$  to its receptor initiates a signaling cascade involving the phosphorylation of SMAD proteins, which then translocate to the nucleus to regulate target gene expression. Studies suggest that copper levels can modulate this pathway, and chelators like D-penicillamine have been shown to inhibit it.



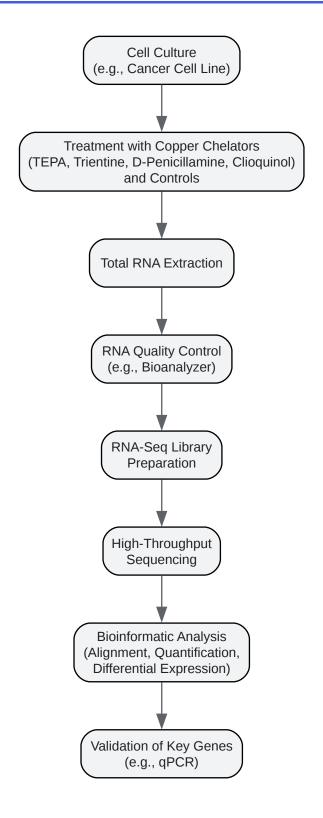
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Caption: TGF- $\beta$  signaling and the inhibitory effect of D-penicillamine.

#### 3.3. Experimental Workflow for Comparative Gene Expression Analysis

The following diagram outlines a general workflow for comparing the effects of different copper chelators on gene expression in a cell-based assay.





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Caption: A typical workflow for studying gene expression changes induced by copper chelators.



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